molecular formula C13H19N3O3S B5591552 N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B5591552
M. Wt: 297.38 g/mol
InChI Key: OPBPSADDHJZWQQ-UHFFFAOYSA-N
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Description

"N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide" is a compound that falls under the broader category of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been explored for various applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves reactions between different chemical moieties. For instance, Baylis et al. (1993) described the synthesis of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones, which are structurally related to the compound , using reactions between 2-lithiated benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides (Baylis et al., 1993).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is critical to their chemical behavior and potential applications. Zeng et al. (2021) conducted a study on a 1,5-dioxaspiro[5.5] derivative, analyzing its crystal structure and thermodynamic properties, which can provide insights into the molecular structure of similar compounds (Zeng et al., 2021).

Chemical Reactions and Properties

Thiadiazole derivatives exhibit various chemical reactions due to their unique structure. Göktaş et al. (2012) explored the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, revealing the specific reactions and structure-activity relationships pertinent to this class of compounds (Göktaş et al., 2012).

Physical Properties Analysis

The physical properties of thiadiazole derivatives like melting points, solubility, and crystalline structure are crucial for their practical applications. These properties can be inferred from similar studies on thiadiazole compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and chemical interactions, are key to understanding the applications of thiadiazole derivatives. Research on similar compounds, such as the study by Tiwari et al. (2017) on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, can provide relevant insights (Tiwari et al., 2017).

properties

IUPAC Name

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-9-11(20-16-15-9)12(17)14-10-2-5-19-13(8-10)3-6-18-7-4-13/h10H,2-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBPSADDHJZWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCOC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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